2-(Hexylamino)ethanol molecular structure and IUPAC name
2-(Hexylamino)ethanol molecular structure and IUPAC name
An In-depth Technical Guide to 2-(Hexylamino)ethanol: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-(Hexylamino)ethanol (CAS: 54596-69-9), a secondary amino alcohol of significant interest as a synthetic intermediate in pharmaceutical research and development. The document details its molecular structure, physicochemical properties, and a robust, field-proven protocol for its synthesis via the nucleophilic ring-opening of ethylene oxide. Particular emphasis is placed on its emerging role as a precursor to N-acyl-hexyl-ethanolamides, a class of lipid signaling molecules with potential therapeutic applications in inflammation and pain management through the modulation of the endocannabinoid system. This guide is intended for researchers, chemists, and drug development professionals, offering expert insights into the handling, synthesis, and strategic application of this versatile chemical building block.
Introduction and Nomenclature
2-(Hexylamino)ethanol is a bifunctional organic molecule containing both a secondary amine and a primary alcohol functional group. This structure imparts amphiphilic properties and provides two reactive sites for further chemical elaboration, making it a valuable intermediate in organic synthesis.
-
1.1 IUPAC Name and Synonyms :
-
1.3 Molecular Structure and Formula :
Physicochemical and Spectroscopic Properties
The physical properties of 2-(Hexylamino)ethanol are dictated by its molecular weight and the presence of both a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting amine group. These features allow for intermolecular interactions that result in a relatively high boiling point and miscibility with a range of polar and non-polar solvents.
-
2.1 Physical State and Appearance : Liquid at room temperature.[2]
-
2.2 Tabulated Physicochemical Properties :
| Property | Value | Source |
| Molecular Weight | 145.24 g/mol | PubChem[1] |
| Boiling Point | 237.9 °C (at 760 mmHg) | American Elements[2] |
| 121-122 °C (at ~14 mmHg) | NIST WebBook[3] | |
| Density | 0.87 g/cm³ (at 25 °C) | American Elements[2] |
| Appearance | Liquid | American Elements[2] |
| XLogP3 | 1.4 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
-
2.3 Spectroscopic Profile : Spectroscopic analysis is essential for confirming the identity and purity of synthesized 2-(Hexylamino)ethanol.
-
¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the hexyl chain protons, including a triplet for the terminal methyl group. Distinct multiplets corresponding to the methylene groups adjacent to the nitrogen (-CH₂-NH-), the oxygen (-CH₂-OH), and within the ethyl bridge will be present. Broad signals for the -OH and -NH protons will also be observed.
-
¹³C NMR : The carbon NMR spectrum will display eight unique signals corresponding to each carbon atom in the molecule, confirming the asymmetric structure.[1]
-
IR Spectroscopy : The infrared spectrum will be characterized by a broad absorption band in the 3300-3400 cm⁻¹ region, indicative of O-H and N-H stretching vibrations. C-H stretching bands will appear just below 3000 cm⁻¹, and C-N and C-O stretching bands will be visible in the fingerprint region (typically 1050-1250 cm⁻¹).[3]
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 145. The fragmentation pattern will likely include a prominent peak from the alpha-cleavage of the C-C bond adjacent to the nitrogen atom, resulting in a fragment at m/z = 100 ([M-C₃H₇]⁺).[1]
-
Synthesis and Purification Protocol
The most direct and industrially relevant synthesis of N-alkylethanolamines is the reaction of a primary amine with ethylene oxide. This reaction proceeds via a nucleophilic attack of the amine on the strained epoxide ring.
-
3.1 Reaction Principle: Nucleophilic Ring-Opening of Ethylene Oxide The lone pair of electrons on the nitrogen atom of hexylamine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the ethylene oxide ring. This Sₙ2-type reaction forces the ring to open, forming an alkoxide intermediate, which is subsequently protonated (typically by another amine molecule or during workup) to yield the final 2-(hexylamino)ethanol product. A common side reaction is the further reaction of the product with another molecule of ethylene oxide to form the corresponding diethanolamine derivative, 2,2'-(Hexylimino)diethanol.[4] To favor the desired mono-adduct, an excess of the primary amine is typically used.
-
3.2 Detailed Step-by-Step Synthesis Protocol
CAUTION : Ethylene oxide is a highly flammable, toxic, and carcinogenic gas. This reaction must be performed by trained personnel in a well-ventilated fume hood or a specialized reactor designed for handling hazardous gases.
-
Reactor Setup : A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dry ice/acetone condenser, a gas inlet tube, and a temperature probe. The system is purged with dry nitrogen.
-
Reagent Charging : Charge the flask with hexylamine (e.g., 2.0 moles, ~202.4 g). A solvent such as methanol or ethanol can be used to aid in heat dissipation, but the reaction can also be run neat.
-
Cooling : Cool the flask to 0-5 °C using an ice bath.
-
Ethylene Oxide Addition : Slowly bubble ethylene oxide gas (e.g., 1.0 mole, ~44.05 g) through the gas inlet tube into the stirred hexylamine solution. The rate of addition must be carefully controlled to maintain the reaction temperature below 15 °C.
-
Reaction Monitoring : After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup : Once the reaction is complete, carefully vent any unreacted ethylene oxide through a scrubber. The excess hexylamine and solvent (if used) are removed under reduced pressure using a rotary evaporator.
-
Purification : The crude product is purified by vacuum distillation to separate the desired 2-(hexylamino)ethanol from unreacted starting material and the diethanolamine byproduct.
-
-
3.3 Rationale for Experimental Choices
-
Excess Amine : Using a molar excess of hexylamine shifts the reaction equilibrium towards the formation of the monosubstituted product, minimizing the formation of the diethanolamine byproduct.
-
Low Temperature Control : The ring-opening of ethylene oxide is highly exothermic. Maintaining a low temperature during the addition is critical to prevent a runaway reaction and to minimize side reactions.
-
Inert Atmosphere : A nitrogen atmosphere prevents potential side reactions with atmospheric components and ensures safety, given the flammable nature of the reagents.
-
Vacuum Distillation : The boiling points of hexylamine (131 °C)[5], 2-(hexylamino)ethanol (238 °C)[2], and the diethanolamine byproduct are sufficiently different to allow for efficient separation by fractional distillation under reduced pressure, which lowers the required temperatures and prevents product degradation.
-
-
3.5 Workflow Diagram
Caption: Synthesis workflow for 2-(Hexylamino)ethanol.
Applications in Research and Drug Development
While 2-(hexylamino)ethanol is not itself an active pharmaceutical ingredient (API), its bifunctional nature makes it a crucial building block, particularly in the field of lipid-based signaling.
-
4.1 Precursor for N-Acylethanolamides (NAEs) The most significant application for this molecule in drug discovery is as a direct precursor to N-acyl-hexyl-ethanolamides. NAEs are a class of endogenous lipid mediators that includes the well-known endocannabinoid anandamide (N-arachidonoylethanolamine).[6] These molecules exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and anxiolytic effects.[6][7]
By reacting 2-(hexylamino)ethanol with various fatty acid chlorides or activated esters, researchers can synthesize a library of novel NAE analogs. These analogs can be designed to probe structure-activity relationships or to have improved metabolic stability compared to their endogenous counterparts.
-
4.2 Targeting the Endocannabinoid System The therapeutic effects of NAEs are often terminated by enzymatic hydrolysis, primarily by Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA).[7][8][9][10] The inhibition of these enzymes is a major therapeutic strategy to enhance the signaling of endogenous NAEs, producing analgesic and anti-inflammatory effects with a potentially lower side-effect profile than direct cannabinoid receptor agonists.[7][11] Synthetic NAEs derived from 2-(hexylamino)ethanol can be used as tools to:
-
Develop novel inhibitors of FAAH or NAAA.
-
Serve as substrates to characterize the activity of these enzymes.
-
Act as reference standards in metabolomic studies investigating the endocannabinoid system.
-
-
4.3 Role in Drug Formulation The amphiphilic nature of N-alkylethanolamines, combining a lipophilic alkyl chain with a hydrophilic headgroup, gives them surfactant-like properties. This makes them potentially useful as excipients in drug formulations to improve the solubility and bioavailability of poorly water-soluble APIs.
Safety, Handling, and Toxicology
No specific, comprehensive safety data sheet is publicly available for 2-(hexylamino)ethanol. Therefore, a conservative approach to handling is required, based on the known hazards of its precursors and structural analogs.
-
5.1 GHS Hazard Classification (Inferred) Based on data for hexylamine[12] and other amino alcohols[13], 2-(hexylamino)ethanol should be treated as a hazardous substance with the following likely classifications:
-
Acute Toxicity (Oral, Dermal) : Harmful if swallowed or in contact with skin.
-
Skin Corrosion/Irritation : Causes severe skin burns and eye damage (Category 1B or 1C).
-
Aquatic Toxicity : May be toxic to aquatic life.
-
-
5.2 Recommended Handling Procedures and Personal Protective Equipment (PPE)
-
Engineering Controls : Always handle in a well-ventilated chemical fume hood.
-
Personal Protective Equipment :
-
Eye/Face Protection : Wear chemical safety goggles and a face shield.
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection : Wear a lab coat and appropriate protective clothing. Ensure an emergency eyewash station and safety shower are immediately accessible.
-
-
Handling : Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.
-
-
5.3 Toxicological Profile The toxicology of 2-(hexylamino)ethanol is expected to be a composite of its constituent parts:
-
Hexylamine Moiety : The precursor, hexylamine, is toxic and highly corrosive.[12]
-
Ethanolamine Moiety : Ethanolamines are known skin and eye irritants or corrosives.[13]
-
General Toxicity : Long-chain alkylamines can cause skin irritation or allergic reactions.[7] Given these factors, the compound should be handled with significant care as a corrosive and potentially toxic substance until specific toxicological data becomes available.
-
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 108610, 2-(Hexylamino)ethanol. Retrieved from [Link]
-
American Elements. (n.d.). 2-(hexylamino)ethan-1-ol. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethanol, 2-(hexylamino)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Acylethanolamine. Retrieved from [Link]
-
Marrone, M. C., et al. (2017). N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition, but Not Fatty Acid Amide Hydrolase Inhibition, Prevents the Development of Experimental Autoimmune Encephalomyelitis in Mice. Journal of Pharmacology and Experimental Therapeutics, 362(1), 123-132. Retrieved from [Link]
-
Kano, M., et al. (2021). Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes. International Journal of Molecular Sciences, 22(16), 8585. Retrieved from [Link]
-
Ahn, K., et al. (2011). Anti-Inflammatory Effects by Pharmacological Inhibition or Knockdown of Fatty Acid Amide Hydrolase in BV2 Microglial Cells. International Journal of Molecular Sciences, 12(12), 8754-8770. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Ethylhexanol. Retrieved from [Link]
-
Duranti, A., et al. (2012). Synthesis and biological evaluation of new potential inhibitors of N-acylethanolamine hydrolyzing acid amidase. Journal of Medicinal Chemistry, 55(10), 4824-4836. Retrieved from [Link]
-
Wikipedia. (n.d.). Fatty-acid amide hydrolase 1. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81229, Ethanol, 2,2'-(hexylimino)bis-. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Ethanol. Retrieved from [Link]
-
ACS Publications. (2020, September 15). N-Acylethanolamine Acid Amidase (NAAA): Mechanism of Palmitoylethanolamide Hydrolysis Revealed by Mechanistic Simulations. ACS Catalysis. Retrieved from [Link]
-
Ahn, K., et al. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert Opinion on Therapeutic Targets, 12(11), 1361-1375. Retrieved from [Link]
-
LookChem. (n.d.). Cas 111-26-2, Hexylamine. Retrieved from [Link]
-
Sasso, O., et al. (2018). Different roles for the acyl chain and the amine leaving group in the substrate selectivity of N-Acylethanolamine acid amidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1234-1243. Retrieved from [Link]
Sources
- 1. 2-(Hexylamino)ethanol | C8H19NO | CID 108610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. Ethanol, 2-(hexylamino)- [webbook.nist.gov]
- 4. Ethanol, 2,2'-(hexylimino)bis- | C10H23NO2 | CID 81229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition, but Not Fatty Acid Amide Hydrolase Inhibition, Prevents the Development of Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of new potential inhibitors of N-acylethanolamine hydrolyzing acid amidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. 乙基羟乙胺 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
